2-Amino-4-bromo-3-fluorobenzaldehyde
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Overview
Description
2-Amino-4-bromo-3-fluorobenzaldehyde is a chemical compound with the molecular formula C7H5BrFNO. It belongs to the class of aldehydes and is characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.
Mechanism of Action
Target of Action
It’s known that similar compounds can target a variety of biochemical processes . For instance, fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .
Mode of Action
The mode of action of 2-Amino-4-bromo-3-fluorobenzaldehyde involves interactions with its targets that lead to changes in their function. For instance, it can participate in free radical reactions . In such reactions, a molecule like N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical can then remove a hydrogen atom from the target molecule to form succinimide (SH), leading to various downstream effects .
Biochemical Pathways
For example, fluorobenzaldehydes can be used to make a variety of Schiff base compounds, which have been shown to have antimicrobial properties .
Result of Action
For example, fluorobenzaldehydes can be used to make a variety of Schiff base compounds, some of which have antimicrobial properties .
Preparation Methods
The synthesis of 2-Amino-4-bromo-3-fluorobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-Amino-3-fluorobenzaldehyde and appropriate brominating agents.
Bromination Reaction: The bromination of 2-Amino-3-fluorobenzaldehyde is carried out using bromine or a bromine-containing compound under controlled conditions. The reaction is typically performed in the presence of a solvent such as acetic acid or dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
2-Amino-4-bromo-3-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Amino-4-bromo-3-fluorobenzaldehyde has several scientific research applications:
Medical Research: It is used as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Environmental Research: The compound is studied for its potential impact on the environment and its role in the degradation of pollutants.
Industrial Applications: It is used in the synthesis of various organic compounds and materials, including dyes and polymers.
Comparison with Similar Compounds
2-Amino-4-bromo-3-fluorobenzaldehyde can be compared with similar compounds such as:
3-Bromo-4-fluorobenzaldehyde: This compound lacks the amino group, which affects its reactivity and applications.
2-Amino-4-bromo-3-chlorobenzaldehyde: The presence of a chlorine substituent instead of fluorine alters the compound’s chemical properties and reactivity.
2-Amino-4-bromo-3-methylbenzaldehyde:
This compound stands out due to its unique combination of substituents, which confer specific chemical properties and reactivity patterns.
Properties
IUPAC Name |
2-amino-4-bromo-3-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWQADGVLASNGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)N)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060041-53-2 |
Source
|
Record name | 2-amino-4-bromo-3-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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